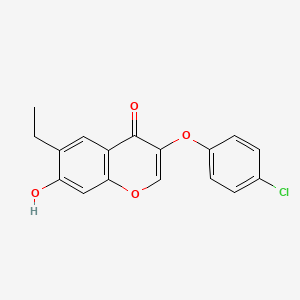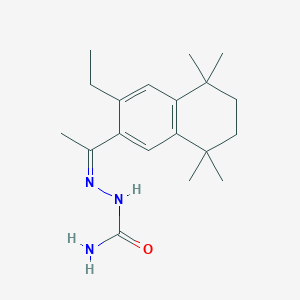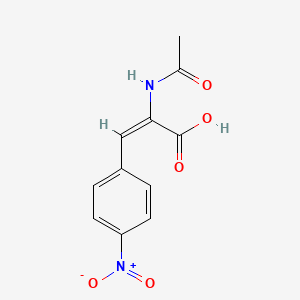![molecular formula C19H21N3O2 B5911657 phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime, commonly known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in various neurological disorders.
科学研究应用
PHCCC has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and anxiety. PHCCC has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, PHCCC has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
作用机制
PHCCC acts as a positive allosteric modulator of the phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime receptor, which is primarily expressed in the central nervous system. Activation of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime has been shown to have neuroprotective effects and reduce inflammation in the brain. PHCCC enhances the activity of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime by increasing the receptor's sensitivity to glutamate, the primary neurotransmitter responsible for excitatory signaling in the brain.
Biochemical and Physiological Effects:
PHCCC has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective and anti-inflammatory effects, PHCCC has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in Parkinson's disease. PHCCC has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
实验室实验的优点和局限性
One of the primary advantages of using PHCCC in lab experiments is its specificity for the phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime receptor. This allows researchers to study the effects of phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime activation without the confounding effects of other receptors. However, one limitation of using PHCCC is its relatively short half-life, which may require frequent dosing in animal models.
未来方向
There are several potential future directions for research on PHCCC. One area of interest is the development of more potent and selective phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime modulators. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of PHCCC in various neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of PHCCC in humans.
合成方法
The synthesis of PHCCC involves the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form the corresponding imine, followed by reduction with sodium borohydride. The resulting amine is then reacted with phenyl(2-pyridinyl)methanone oxime to form PHCCC.
属性
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(21-16-11-5-2-6-12-16)24-22-18(15-9-3-1-4-10-15)17-13-7-8-14-20-17/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,21,23)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYIYCWXGLMKBR-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-cyclohexylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)

![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)
![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)





![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)

